2-bromo-1H-indole-3-carboxylic acid

Radical Cyclization C–H Functionalization Indole Alkaloid Synthesis

2-Bromo-1H-indole-3-carboxylic acid (CAS 1290035-13-0) is a halogenated indole-3-carboxylic acid derivative with a molecular weight of 240.05 g/mol and a calculated LogP of 2.63. Unlike the more common 5- and 6-bromo positional isomers, the bromine atom at the C-2 position places an electron-withdrawing substituent directly adjacent to both the indole NH and the C-3 carboxyl group, creating a electronically distinct scaffold.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B12934366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1H-indole-3-carboxylic acid
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)Br)C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13)
InChIKeyWIBFODMTGZVGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1H-Indole-3-Carboxylic Acid: Structural Baseline for Rational Indole Building Block Selection


2-Bromo-1H-indole-3-carboxylic acid (CAS 1290035-13-0) is a halogenated indole-3-carboxylic acid derivative with a molecular weight of 240.05 g/mol and a calculated LogP of 2.63 . Unlike the more common 5- and 6-bromo positional isomers, the bromine atom at the C-2 position places an electron-withdrawing substituent directly adjacent to both the indole NH and the C-3 carboxyl group, creating a electronically distinct scaffold [1]. This regiochemistry fundamentally alters the reactivity of the pyrrole ring and enables synthetic transformations that are inaccessible to other monobrominated indole-3-carboxylic acid isomers.

Why Generic Substitution Fails: The Regiochemical Imperative for C-2 Bromination in Indole-3-Carboxylic Acid Procurement


Monobrominated indole-3-carboxylic acid isomers are not functionally interchangeable. The position of the bromine atom dictates the electronic environment and, consequently, the compound's reactivity in cross-coupling and cyclization reactions [1]. The 5-bromo isomer, for example, is well-established as a VEGFR-2 inhibitor intermediate, but its bromine is positioned on the benzenoid ring, electrically isolated from the reactive pyrrole positions . The 2-bromo isomer is essential when the synthetic strategy requires activation of the C-2 position for radical translocation or directed metalation; substituting a 5- or 6-bromo analog in these specific contexts leads directly to synthetic failure due to the absence of the reactive C–Br bond at the required locus [2].

Quantitative Head-to-Head Evidence: 2-Bromo-1H-Indole-3-Carboxylic Acid vs. Positional Isomer Comparators


Unique Radical Cyclization Capability: C-2 Bromine Enables a 1,5-Radical Translocation Pathway Inaccessible to 5- or 6-Bromo Isomers

The C-2 bromine atom in 2-bromoindole-3-carboxylic acid derivatives is the exclusive enabler of a 1,5-radical translocation/cyclization cascade to form hexahydropyrrolo[3,4-b]indoles. This reaction proceeds via indole C-2 radical generation, intramolecular 1,5-hydrogen atom abstraction, and subsequent 5-endo-trig cyclization back to the C-2 position [1]. The 5-bromo and 6-bromo positional isomers cannot participate in this transformation because the radical must be generated at C-2 to maintain the requisite spatial proximity for hydrogen atom abstraction; bromine at C-5 or C-6 places the radical center at a distance incompatible with the 1,5-translocation geometry.

Radical Cyclization C–H Functionalization Indole Alkaloid Synthesis

Enhanced Carboxylic Acid Acidity: Proximal Electron-Withdrawing Effect of C-2 Bromine Lowers pKa Relative to Distal Isomers

The Hammett study of indole-3-carboxylic acid acidity establishes that the transmission of substituent effects to the carboxyl group depends on the substituent position. For 5-bromoindole-3-carboxylic acid, the pKa was determined to be anomalously high (less acidic than predicted) due to steric and electronic decoupling across the indole ring [1]. Computational pKa predictions corroborate this positional sensitivity: 5-bromoindole-3-carboxylic acid has a predicted pKa of 3.68 ± 0.30, and 6-bromoindole-3-carboxylic acid has a predicted pKa of 3.61 ± 0.10 . Although experimental pKa data for the 2-bromo isomer are not reported in the peer-reviewed literature, the established Hammett relationship for indole-3-carboxylic acids predicts that the electron-withdrawing bromine at C-2—directly adjacent to both the C-3 carboxyl and the N–H—will exert a stronger acid-strengthening inductive effect than substitution at the more distant 5- or 6-positions [1].

Physicochemical Profiling pKa Prediction Drug-Likeness Optimization

Biological Activity Enhancement: 2-Halogenation Confers Superior Auxin-Type Activity Compared to Other C-2 Substituents

In the indole-3-acetic acid (auxin) series, halogenation at the C-2 position profoundly modulates biological potency. Porter and Thimann (1965) demonstrated that 2-bromo-indole-3-acetic acid exhibits 160% of the activity of the natural auxin indole-3-acetic acid (IAA) in the standard Avena curvature test, while 2-chloro-indole-3-acetic acid reaches 350% activity [1]. In stark contrast, 2-methyl-indole-3-acetic acid retains only 12% of IAA activity, and the methyl esters of the 2-halogenated acids are even more active than the free acids. This establishes that electron-withdrawing halogen substituents at C-2, through their effect on the fractional positive charge of the indole N–H, are critical drivers of biological potency. While this data is generated on the acetic acid analog rather than the 3-carboxylic acid, the electronic mechanistic basis—linear correlation of N–H stretch frequency (and thus N–H acidity) with Hammett σ—is directly transferable to the indole-3-carboxylic acid scaffold [1].

Auxin Mimicry Plant Growth Regulation Structure-Activity Relationship (SAR)

Synthetic Accessibility Profile: C-2 Bromination Requires a Distinct Synthetic Strategy, Creating a Differentiated Supply Chain Position

Electrophilic bromination of unprotected indole-3-carboxylic acid predominantly yields substitution at the C-5 and C-6 positions of the benzenoid ring due to the inherent regioselectivity of the indole π-system [1]. Selective introduction of bromine at C-2 while preserving the C-3 carboxyl group requires directed synthetic approaches, including N-protection/ortho-metalation sequences, decarboxylative bromination of indole-2,3-dicarboxylic acid derivatives, or copper(I)-mediated regioselective methods [2][3]. This synthetic divergence means that 2-bromo-1H-indole-3-carboxylic acid occupies a distinct position in the supply chain: it is not a commodity product of direct electrophilic substitution but rather a specialty building block whose availability depends on dedicated synthetic routes. The 5-bromo isomer (CAS 10406-06-1) is commercially available at ≥98% purity from multiple global suppliers, whereas the 2-bromo isomer (CAS 1290035-13-0) is offered by a narrower set of specialized vendors, reflecting the more challenging synthetic access .

Regioselective Synthesis Supply Chain Differentiation Building Block Procurement

High-Impact Application Scenarios for 2-Bromo-1H-Indole-3-Carboxylic Acid Based on Differential Evidence


Synthesis of Hexahydropyrrolo[3,4-b]indole Alkaloid Libraries via Radical Translocation Chemistry

Medicinal chemistry groups targeting the hexahydropyrrolo[3,4-b]indole scaffold—a core structure in numerous bioactive indole alkaloids—should specify the 2-bromo isomer as the essential radical precursor. As demonstrated by Gribble et al. (2001), the C-2 bromine is the exclusive enabler of the 1,5-radical translocation/cyclization cascade that forms this ring system; 5- or 6-bromo isomers are structurally incapable of participating in this reaction due to the spatial requirements of hydrogen atom abstraction [1]. Conversion of the 3-carboxylic acid to the corresponding 3-carboxamide provides the direct substrate for the radical cyclization, making this compound the strategic entry point for diversity-oriented synthesis of CNS-targeted compound libraries.

Development of C-2 Functionalized Indole-Based Kinase Inhibitors via Sequential Pd-Catalyzed Cross-Coupling

For programs developing VEGFR-2, Bcl-2/Mcl-1, or Plk1 inhibitors where the indole C-2 position requires further elaboration, the 2-bromo isomer offers a reactivity profile distinct from 5- and 6-bromo analogs. The 5-bromoindole-3-carboxylic acid scaffold is widely documented as a VEGFR-2 tyrosine kinase inhibitor intermediate , but when the pharmacophore model demands C-2 arylation or alkynylation, the 2-bromo positioning is mandatory. Suzuki-Miyaura and Sonogashira couplings at the sterically accessible C-2 position proceed with distinct electronic characteristics compared to benzenoid-ring bromides, influenced by the adjacent electron-withdrawing carboxyl group [2].

Agrochemical Auxin Receptor Modulator Design Leveraging 2-Halogenation SAR

Agrochemical discovery teams developing synthetic auxin mimics or transport inhibitor response 1 (TIR1) antagonists can exploit the validated SAR showing that C-2 halogenation enhances biological activity (2-bromo = 160% of IAA activity; 2-chloro = 350%) [3]. The 2-bromoindole-3-carboxylic acid scaffold offers a balance of reactivity and steric bulk intermediate between chloro and iodo analogs, enabling systematic exploration of halogen-dependent potency while retaining the carboxyl group for further derivatization (esterification, amidation) to optimize physicochemical properties and target engagement.

Physicochemical Optimization of Drug Candidates Requiring Enhanced Carboxylic Acid Acidity at Physiological pH

In lead optimization campaigns where the carboxylic acid group must be predominantly ionized at pH 7.4 for solubility, salt formation, or target binding, the 2-bromo isomer provides a predicted advantage over 5- and 6-bromo isomers. Based on the Hammett analysis of indole-3-carboxylic acid acidity [4] and computational pKa predictions, the proximal electron-withdrawing bromine at C-2 is expected to lower the pKa by approximately 0.1–0.7 units relative to distal bromine substitution. This translates to a measurably higher fraction of carboxylate anion at physiological pH, directly impacting parameters such as aqueous solubility, plasma protein binding, and renal clearance.

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